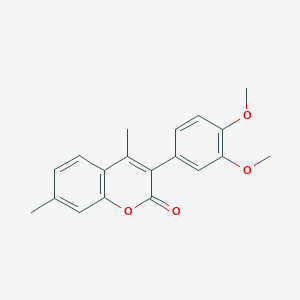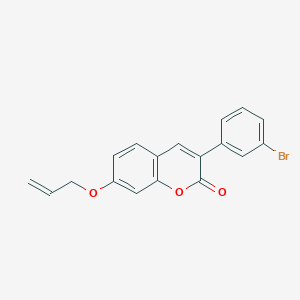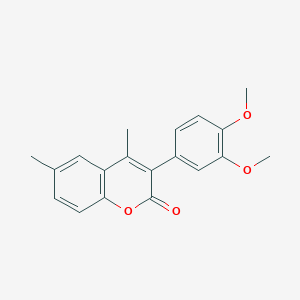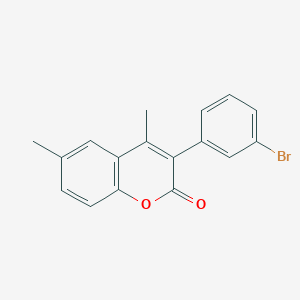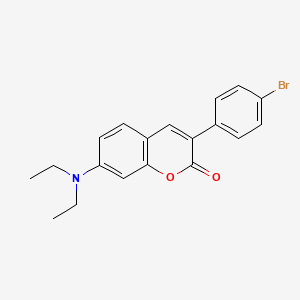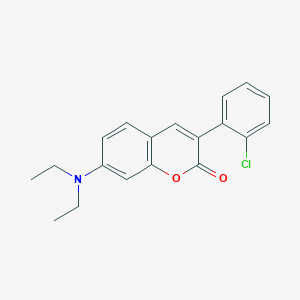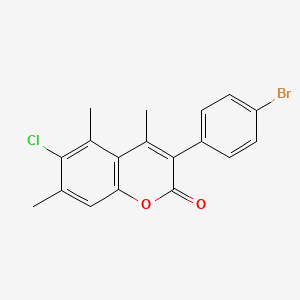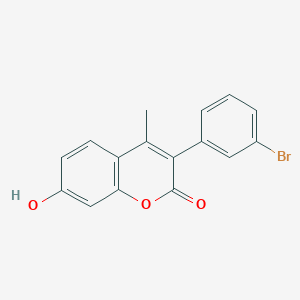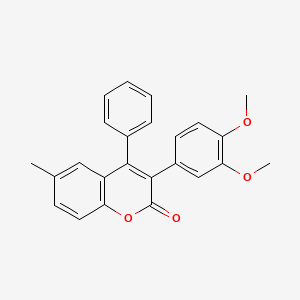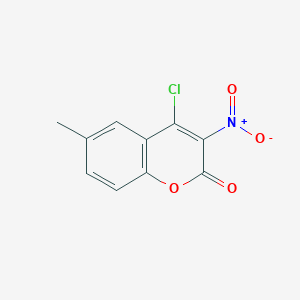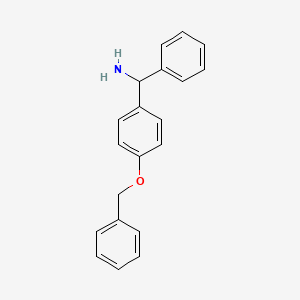
alpha-(4-Benzyloxyphenyl)benzylamine
Descripción general
Descripción
Alpha-(4-Benzyloxyphenyl)benzylamine (CAS# 748769-35-9) is a useful research chemical . It has a molecular weight of 289.37 and a molecular formula of C20H19NO . The IUPAC name for this compound is phenyl-(4-phenylmethoxyphenyl)methanamine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)N . This indicates the presence of a benzylamine group attached to a benzyloxyphenyl group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.37 and a molecular formula of C20H19NO . Other properties such as LogP, Exact Mass, Monoisotopic Mass, and Topological Polar Surface Area are also provided .Aplicaciones Científicas De Investigación
Antiarrhythmic Agent Research
α-(4-Benzyloxyphenyl)benzylamine has been studied for its potential as an antiarrhythmic drug. Research conducted by Zacchei et al. (1975) and Zacchei, Rhodes, & Christy (1976) focused on the development of a GLC method for analyzing this compound in biological fluids, highlighting its relevance in the treatment of heart rhythm disorders (Zacchei & Weidner, 1975); (Zacchei, Rhodes, & Christy, 1976).
Metabolic Studies
Extensive metabolic studies have been conducted on α-(4-Benzyloxyphenyl)benzylamine, especially in relation to its antiarrhythmic properties. These studies explored its metabolization across different species, including dogs, monkeys, baboons, and humans, providing insights into its pharmacological effects (Zacchei, Rhodes, & Christy, 1976).
Hemodynamic Actions
Research by Torchiana et al. (1975) delved into the hemodynamic actions of α-(4-Benzyloxyphenyl)benzylamine, particularly its effectiveness in preventing ventricular arrhythmias and its safety profile in comparison to other antiarrhythmic agents (Torchiana et al., 1975).
Enzyme Inhibition
Studies by Markwardt, Landmann, & Walsmann (1968) examined the inhibitory effects of benzylamine derivatives, including α-(4-Benzyloxyphenyl)benzylamine, on enzymes such as trypsin, plasmin, and thrombin. This research contributes to understanding the broader biochemical applications of these compounds (Markwardt, Landmann, & Walsmann, 1968).
Chemical Synthesis and Application
Yan, Feringa, & Barta (2016) described a method for synthesizing benzylamines, highlighting their role in pharmaceutical compounds. This study presents the potential of α-(4-Benzyloxyphenyl)benzylamine in the field of medicinal chemistry and drug synthesis (Yan, Feringa, & Barta, 2016).
Novel Pathways for Benzylamine Production
Research by Pandey, Casini, Voigt, & Gordon (2021) explored a novel biosynthetic pathway for producing benzylamine from cellular phenylpyruvate. This study is significant in understanding alternative methods for producing benzylamine compounds, including α-(4-Benzyloxyphenyl)benzylamine, in an eco-friendly manner (Pandey et al., 2021).
Safety and Hazards
While specific safety data for alpha-(4-Benzyloxyphenyl)benzylamine was not found, benzylamine, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .
Propiedades
IUPAC Name |
phenyl-(4-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16/h1-14,20H,15,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAADRGSMSQTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




